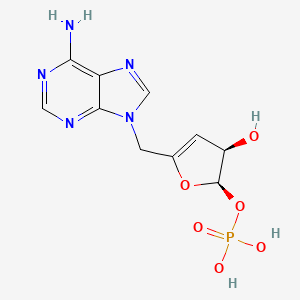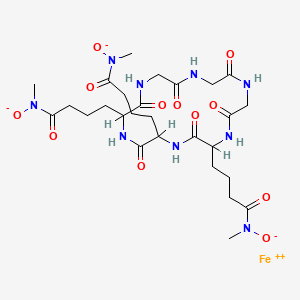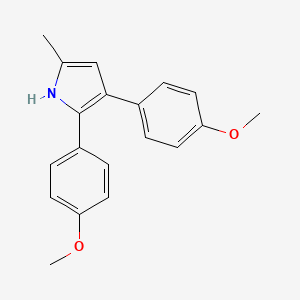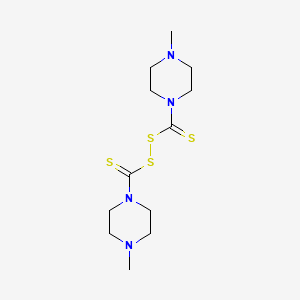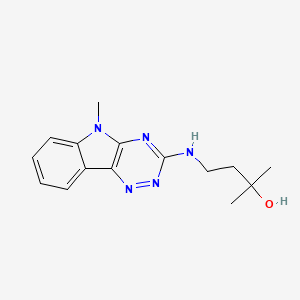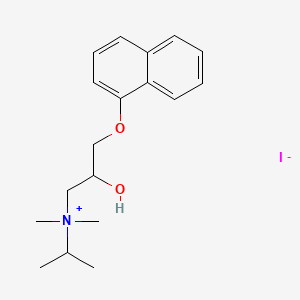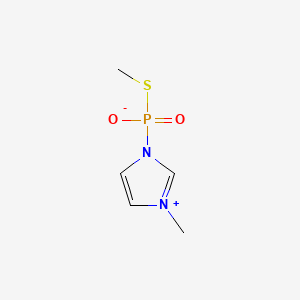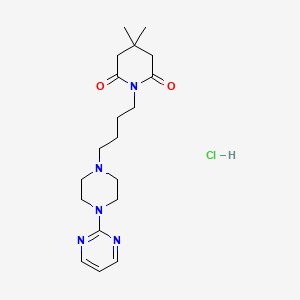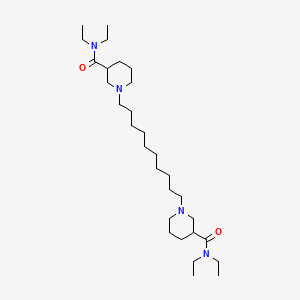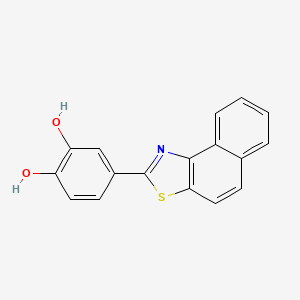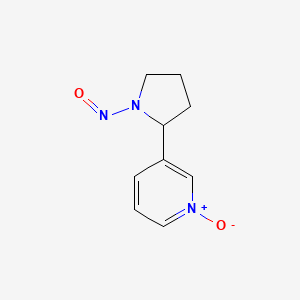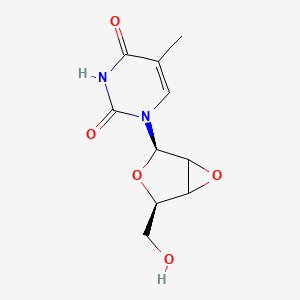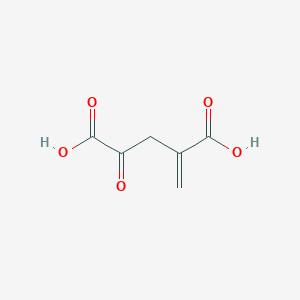
4-Methylene-2-oxoglutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylene-2-oxoglutarate is an oxo carboxylic acid.
belongs to the class of organic compounds known as gamma-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom. Thus, is considered to be a fatty acid lipid molecule. is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, is primarily located in the cytoplasm. Outside of the human body, can be found in nuts. This makes a potential biomarker for the consumption of this food product.
Scientific Research Applications
1. Catalysis and Inhibition in Biological Processes
4-Methylene-2-oxoglutarate and its derivatives play a significant role in various biological oxidations, especially those catalyzed by 2-oxoglutarate (2OG) oxygenases. These enzymes are involved in critical processes like collagen biosynthesis, lipid metabolism, DNA/RNA modification, and hypoxic response. Studies have shown that certain 2OG derivatives can efficiently inhibit enzymes like aspartate/asparagine-β-hydroxylase, suggesting potential applications in exploring the mechanisms of other 2OG-utilizing enzymes and implying that other 2-oxoacids might be employed by 2OG oxygenases in vivo (Brewitz et al., 2020).
2. Therapeutic Potential and Enzyme Inhibition
The inhibition of 2OG-dependent oxygenases, which include enzymes crucial for collagen synthesis and hypoxic sensing, has been a subject of extensive research. These enzymes are being targeted for therapeutic intervention in diseases such as anaemia, inflammation, and cancer. The study of 2OG oxygenase inhibitors has shown the potential of these enzymes as therapeutic targets (Rose et al., 2011).
3. Role in Oxygen Sensing and Histone Demethylation
2OG-dependent oxygenases are crucial for various functions including oxygen sensing and histone demethylation, which are vital in gene expression regulation. Research indicates that these enzymes, through their interaction with 2OG, can play a significant role in modifying epigenetic markers and responding to hypoxic conditions (Islam et al., 2018).
4. Broad Spectrum Inhibition by 2-Oxoglutarate Derivatives
Certain 2-oxoglutarate derivatives have been identified as broad-spectrum inhibitors of 2OG oxygenases. This highlights their potential utility in studying the inhibition of various cellular enzymes and processes, including transcription factor hydroxylases and nucleic acid demethylases (Hopkinson et al., 2013).
5. Cellular Response to Hypoxia
Research indicates that certain human 2-oxoglutarate oxygenases, such as ALKBH5, are directly involved in cellular responses to hypoxia. These findings suggest a role for 2OG and its derivatives in regulating cellular adaptations to low oxygen conditions (Thalhammer et al., 2011).
6. Industrial and Biocatalytic Applications
4-Methylene-2-oxoglutarate and related compounds have applications in industry and biocatalysis. Their ability to catalyze a wide range of reactions, including hydroxylations and demethylations, makes them promising candidates for industrial manufacture, particularly in oxyfunctionalization of amino acids and antibiotic synthesis (Peters & Buller, 2019).
properties
Product Name |
4-Methylene-2-oxoglutarate |
|---|---|
Molecular Formula |
C6H6O5 |
Molecular Weight |
158.11 g/mol |
IUPAC Name |
2-methylidene-4-oxopentanedioic acid |
InChI |
InChI=1S/C6H6O5/c1-3(5(8)9)2-4(7)6(10)11/h1-2H2,(H,8,9)(H,10,11) |
InChI Key |
OARCEFMISOKEKI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



